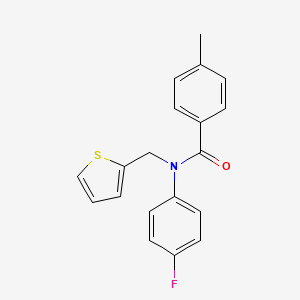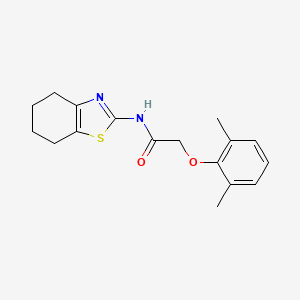![molecular formula C21H17ClN4OS2 B11366653 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11366653.png)
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a carboxamide group, a benzothiazole moiety, and a sulfanyl group attached to a methylbenzyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrimidine intermediate with a thiol compound, such as 3-methylbenzyl mercaptan, under basic conditions.
Chlorination: The final step involves the chlorination of the pyrimidine ring using a chlorinating agent like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、ニトロ基(存在する場合)またはカルボニル基を標的にすることができ、アミンまたはアルコールの生成につながります。
一般的な試薬と条件
酸化: 過酸化水素やm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの試薬を無水溶媒中で。
置換: アミン、チオール、またはアルコキシドなどの求核剤を極性非プロトン性溶媒中で。
主要な生成物
酸化: スルホキシドまたはスルホン。
還元: アミンまたはアルコール。
置換: 様々な置換ピリミジン誘導体。
4. 科学研究への応用
5-クロロ-N-(6-メチル-1,3-ベンゾチアゾール-2-イル)-2-[(3-メチルベンジル)スルファニル]ピリミジン-4-カルボキサミドは、科学研究においていくつかの応用があります。
医薬品化学: 抗癌剤、抗菌剤、酵素阻害剤としての可能性について調査されています。
材料科学: この化合物のユニークな構造は、新規有機半導体や光起電力材料の開発候補となっています。
生物学的研究: 特定の生物学的標的に結合する能力のために、細胞シグナル伝達経路や分子相互作用に関する研究で使用されます。
科学的研究の応用
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Material Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to cell signaling pathways and molecular interactions due to its ability to interact with specific biological targets.
作用機序
5-クロロ-N-(6-メチル-1,3-ベンゾチアゾール-2-イル)-2-[(3-メチルベンジル)スルファニル]ピリミジン-4-カルボキサミドの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することによって酵素活性を阻害し、基質へのアクセスを遮断するか、酵素のコンフォメーションを変更します。生物系では、特定の受容体またはタンパク質と相互作用することにより、シグナル伝達経路を調節し、細胞機能の変化につながる可能性があります。
6. 類似化合物の比較
類似化合物
5-クロロ-N-(6-メチル-1,3-ベンゾチアゾール-2-イル)-2-[(4-メチルベンジル)スルファニル]ピリミジン-4-カルボキサミド: ベンジル環上のメチル基の位置が異なる類似の構造。
5-クロロ-N-(6-メチル-1,3-ベンゾチアゾール-2-イル)-2-[(3-エチルベンジル)スルファニル]ピリミジン-4-カルボキサミド: ベンジル環上のメチル基の代わりにエチル基を持つ類似の構造。
ユニークさ
5-クロロ-N-(6-メチル-1,3-ベンゾチアゾール-2-イル)-2-[(3-メチルベンジル)スルファニル]ピリミジン-4-カルボキサミドのユニークさは、その特定の置換パターンにあります。これは、その化学反応性と生物活性を影響を与える可能性があります。3-メチルベンジルスルファニル基とベンゾチアゾール部分の存在により、独特の電子特性と立体特性が得られ、標的とする研究アプリケーションに適した化合物となっています。
類似化合物との比較
Similar Compounds
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: Similar structure with a different position of the methyl group on the benzyl ring.
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-ethylbenzyl)sulfanyl]pyrimidine-4-carboxamide: Similar structure with an ethyl group instead of a methyl group on the benzyl ring.
Uniqueness
The uniqueness of 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbenzyl sulfanyl group and the benzothiazole moiety provides distinct electronic and steric properties, making it a valuable compound for targeted research applications.
特性
分子式 |
C21H17ClN4OS2 |
|---|---|
分子量 |
441.0 g/mol |
IUPAC名 |
5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C21H17ClN4OS2/c1-12-4-3-5-14(8-12)11-28-20-23-10-15(22)18(25-20)19(27)26-21-24-16-7-6-13(2)9-17(16)29-21/h3-10H,11H2,1-2H3,(H,24,26,27) |
InChIキー |
PNDLEABQAPGWFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B11366573.png)
![2-[(2-Methyl-6-phenylpyrimidin-4-YL)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11366577.png)

![2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11366587.png)

![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B11366606.png)
![5-chloro-N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11366618.png)
![2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11366624.png)
![4-(3-hydroxyphenyl)-3-methyl-1-phenyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11366627.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11366633.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B11366647.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(pentyloxy)benzamide](/img/structure/B11366654.png)
![5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(4-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11366661.png)
